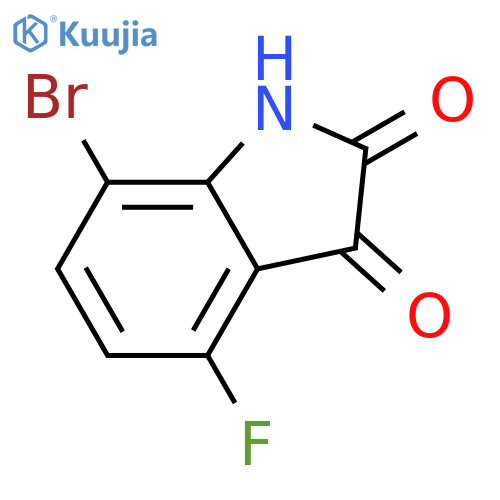Cas no 1245648-36-5 (7-Bromo-4-fluoroindoline-2,3-dione)

7-Bromo-4-fluoroindoline-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-4-fluoroindoline-2,3-dione
- 4-Fluoro-7-bromoisatin
- 7-Bromo-4-fluoro-1H-indole-2,3-dione
- BS-49348
- CS-0102826
- DB-341958
- 1245648-36-5
- AMY6298
- MFCD17677300
- 7-BROMO-4-FLUORO-ISATIN
- AKOS016012069
- SB64801
- 7-BROMO-4-FLUOROISATIN
- 7-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione
- Z1269139930
- DTXSID60745167
- VZB64836
- 1H-Indole-2,3-dione, 7-bromo-4-fluoro-
- SCHEMBL24399769
- Bromo-4-fluoro-1H-indole-2,3-dione
- EN300-170666
-
- MDL: MFCD17677300
- インチ: InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13)
- InChIKey: OTHDRAOYSKYFRW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C(=C1Br)NC(=O)C2=O)F
計算された属性
- せいみつぶんしりょう: 242.93309
- どういたいしつりょう: 242.93312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 46.17
7-Bromo-4-fluoroindoline-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB449477-1 g |
7-Bromo-4-fluoro-isatin; . |
1245648-36-5 | 1g |
€737.90 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1215059-1g |
7-Bromo-4-fluoroindoline-2,3-dione |
1245648-36-5 | 95% | 1g |
$500 | 2024-06-03 | |
| eNovation Chemicals LLC | D480490-500mg |
7-bromo-4-fluoroindoline-2,3-dione |
1245648-36-5 | 96% | 500mg |
$545 | 2024-05-24 | |
| Enamine | EN300-170666-1.0g |
7-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1245648-36-5 | 95.0% | 1.0g |
$73.0 | 2025-02-20 | |
| Ambeed | A604319-1g |
7-Bromo-4-fluoroindoline-2,3-dione |
1245648-36-5 | 95% | 1g |
$51.0 | 2025-02-24 | |
| Matrix Scientific | 224406-10g |
7-Bromo-4-fluoroindoline-2,3-dione, 95% min |
1245648-36-5 | 95% | 10g |
$3860.00 | 2023-09-09 | |
| eNovation Chemicals LLC | D480490-1g |
7-bromo-4-fluoroindoline-2,3-dione |
1245648-36-5 | 96% | 1g |
$885 | 2024-05-24 | |
| Enamine | EN300-170666-0.05g |
7-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1245648-36-5 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-170666-10.0g |
7-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1245648-36-5 | 95.0% | 10.0g |
$588.0 | 2025-02-20 | |
| Matrix Scientific | 224406-1g |
7-Bromo-4-fluoroindoline-2,3-dione, 95% min |
1245648-36-5 | 95% | 1g |
$895.00 | 2023-09-09 |
7-Bromo-4-fluoroindoline-2,3-dione 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
7-Bromo-4-fluoroindoline-2,3-dioneに関する追加情報
Introduction to 7-Bromo-4-fluoroindoline-2,3-dione (CAS No. 1245648-36-5)
7-Bromo-4-fluoroindoline-2,3-dione, with the CAS number 1245648-36-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of indolinones, which are known for their diverse biological activities and structural versatility.
The chemical structure of 7-Bromo-4-fluoroindoline-2,3-dione features a bromine atom at the 7-position and a fluorine atom at the 4-position of the indolinone ring. These substituents play a crucial role in modulating the compound's physical and chemical properties, making it an attractive candidate for various research applications. The presence of bromine and fluorine atoms can influence the compound's reactivity, solubility, and biological activity, which are key factors in its potential use as a building block in drug discovery and materials science.
Recent studies have highlighted the potential of 7-Bromo-4-fluoroindoline-2,3-dione in several areas of research. One notable application is in the field of medicinal chemistry, where this compound has shown promise as a lead molecule for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that 7-Bromo-4-fluoroindoline-2,3-dione exhibited potent inhibitory activity against specific enzymes involved in cancer cell proliferation. This finding suggests that the compound could be further optimized to develop novel anticancer drugs.
In addition to its potential in medicinal chemistry, 7-Bromo-4-fluoroindoline-2,3-dione has also been explored for its applications in materials science. Research conducted by a team at the University of California, Berkeley, demonstrated that this compound can be used as a precursor for the synthesis of advanced functional materials. The unique electronic properties of 7-Bromo-4-fluoroindoline-2,3-dione make it suitable for use in organic electronics and photovoltaic devices. The ability to fine-tune the electronic properties by varying the substituents on the indolinone ring opens up new possibilities for designing materials with tailored performance characteristics.
The synthesis of 7-Bromo-4-fluoroindoline-2,3-dione has been extensively studied and optimized to improve yield and purity. A common synthetic route involves the condensation of 7-bromo-4-fluorotryptamine with an appropriate ketone or aldehyde followed by cyclization to form the indolinone ring. This process can be carried out under mild conditions using readily available reagents, making it accessible for both academic and industrial settings. The robustness and scalability of this synthetic method have contributed to the widespread availability of 7-Bromo-4-fluoroindoline-2,3-dione for research purposes.
In terms of safety and handling, it is important to note that while 7-Bromo-4-fluoroindoline-2,3-dione is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.
The future prospects for 7-Bromo-4-fluoroindoline-2,3-dione are promising. Ongoing research is focused on exploring its potential as a therapeutic agent and as a building block for advanced materials. Collaborative efforts between chemists, biologists, and materials scientists are expected to yield new insights into the properties and applications of this versatile compound. As more data becomes available from preclinical studies and early-stage clinical trials, it is anticipated that 7-Bromo-4-fluoroindoline-2,3-dione will play an increasingly important role in advancing scientific knowledge and technological innovation.
1245648-36-5 (7-Bromo-4-fluoroindoline-2,3-dione) 関連製品
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)
- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)
- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
